molecular formula C21H25N5O4 B1574392 PLX7486

PLX7486

Cat. No. B1574392
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PLX7486 is a selective inhibitor of the receptor tyrosine kinases colony-stimulating factor-1 receptor (CSF1R;  fms) and neurotrophic tyrosine kinase receptor types 1, 2 and 3 (TrkA, TrkB, and TrkC, respectively) with potential antineoplastic activity. Upon administration, PLX7486 binds to and inhibits the activity of these tyrosine kinases. This inhibits Fms and Trk-mediated signaling transduction pathways that are upregulated in certain cancer cell types.

Scientific Research Applications

PLX7486 as an Antitumor Agent

PLX7486 has shown promise as an antitumor agent, particularly in enhancing the efficacy of immunotherapy. Its role as a dual-inhibitor of Trk and CSF-1R (colony-stimulating factor-1 receptor) is significant in oncological research. Studies demonstrate that PLX7486 can synergize with immune checkpoint blockade therapies to achieve greater antitumor effects. This synergy is attributed to PLX7486's ability to inhibit the recruitment of immunosuppressive myeloid cells through CSF-1R and target Trk signaling directly in cancer cells. The research also highlights PLX7486's cytotoxic effects on various murine cancer cell lines and macrophages, without impacting activated T cells, indicating its potential for targeted cancer therapy (Duffy et al., 2018), (Mok et al., 2016), (Mok et al., 2017).

PLX7486 in Gastrointestinal Stromal Tumors (GISTs)

PLX7486 has also been studied for its efficacy in gastrointestinal stromal tumors (GISTs), particularly those resistant to tyrosine kinase inhibitors (TKIs). PLX9486, a variant of PLX7486, shows potency against both primary and secondary KIT mutations in GISTs. It demonstrates significant inhibition of proliferation in patient-derived xenograft (PDX) models of GIST, indicating its potential in addressing imatinib resistance in these tumors. The inhibition of the KIT signaling pathway and its downstream effects are key to PLX9486's antitumor efficacy (Gebreyohannes et al., 2018).

properties

Product Name

PLX7486

Molecular Formula

C21H25N5O4

Appearance

Solid powder

synonyms

PLX7486;  PLX-7486;  PLX 7486.; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.